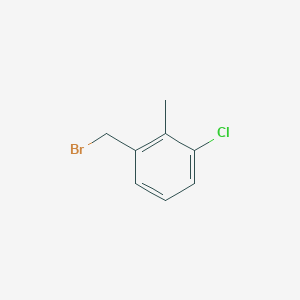

1-(Bromomethyl)-3-chloro-2-methylbenzene

Vue d'ensemble

Description

1-(Bromomethyl)-3-chloro-2-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-chloro-2-methylbenzene can be synthesized through the bromination of 3-chloro-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-3-chloro-2-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of electron-donating and electron-withdrawing groups.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents like water or alcohols.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions are often conducted in the presence of catalysts like iron(III) chloride (FeCl3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, amines, and thioethers.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, and halogenated derivatives.

Oxidation and Reduction: Formation of carboxylic acids and alkanes.

Applications De Recherche Scientifique

1-(Bromomethyl)-3-chloro-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the chlorine atom and the methyl group on the benzene ring influences the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Bromomethyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.

1-(Bromomethyl)-2-methylbenzene: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution.

1-(Chloromethyl)-3-chloro-2-methylbenzene: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity.

Uniqueness

1-(Bromomethyl)-3-chloro-2-methylbenzene is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.

Activité Biologique

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₇H₆BrCl

- Molecular Weight : 205.48 g/mol

The presence of halogen substituents (bromine and chlorine) suggests potential reactivity in biological systems, particularly in nucleophilic and electrophilic interactions.

Biological Activity Overview

Currently, there is no comprehensive literature detailing the specific biological activities or mechanisms of action for 1-(Bromomethyl)-3-chloro-2-methylbenzene. However, it is essential to explore its reactivity and interactions with biological macromolecules, which could provide insights into its potential applications.

Reactivity Studies

This compound can participate in various chemical reactions due to its halogen substituents. Interaction studies often focus on:

- Reactivity with Nucleophiles : The bromomethyl group can act as an electrophile, making it susceptible to nucleophilic attack.

- Electrophilic Substitution Reactions : The chloro group may influence the compound's reactivity in electrophilic aromatic substitution reactions.

These interactions are crucial for predicting the compound's behavior in biological systems.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-chloro-2-ethylbenzene | Similar halogenation pattern but different alkyl group | Different biological activity profile |

| 1-(Chloromethyl)-3-bromo-2-methylbenzene | Inverted halogen positions | May exhibit different reactivity due to chlorine presence |

| 1-(Bromomethyl)-4-chlorobenzene | Different position of chlorine on benzene ring | Potentially different electrophilic substitution patterns |

This table illustrates how variations in substituents and their positions can lead to differing chemical reactivities and biological activities.

Potential Applications

While direct studies on the biological activity of this compound are lacking, its structural characteristics suggest several potential applications:

- Synthetic Chemistry : It may serve as an intermediate in the synthesis of more complex organic molecules.

- Material Science : Its unique properties could be explored in the development of new materials or coatings.

- Environmental Studies : Given its halogenated nature, it may have implications in studies related to environmental persistence and toxicity.

Case Studies and Research Findings

Despite the absence of specific case studies directly involving this compound, related research on halogenated compounds provides context for understanding its potential effects:

- Halogenated Aromatic Compounds : Research has shown that halogenated compounds can exhibit various biological activities, including antimicrobial and anticancer properties. The reactivity of these compounds often correlates with their structure.

- Structure-Activity Relationship (SAR) Studies : Investigations into similar compounds have highlighted how structural modifications can significantly alter biological activity. For instance, changes in halogen placement or substitution patterns can lead to enhanced or diminished activity against specific targets.

Propriétés

IUPAC Name |

1-(bromomethyl)-3-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGIHYDPMFXTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274371 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90369-76-9 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90369-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.